

Physicochemical properties of Tert-butyl 3-oxocyclobutylcarbamate

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Compound of Interest

Compound Name:	Tert-butyl 3-oxocyclobutylcarbamate
Cat. No.:	B057262

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An In-depth Technical Guide to **Tert-butyl 3-oxocyclobutylcarbamate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of **Tert-butyl 3-oxocyclobutylcarbamate**. It also explores its application as a key building block in the development of therapeutic agents, specifically focusing on its role in the synthesis of 5-HT1-like receptor agonists and Hepatitis C Virus (HCV) NS4B inhibitors.

Physicochemical Properties

Tert-butyl 3-oxocyclobutylcarbamate is a white to light yellow crystalline powder or solid.^[1] ^[2] Its chemical structure consists of a cyclobutanone ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. This bifunctional nature makes it a valuable intermediate in organic synthesis.

Quantitative Data

A summary of the available quantitative physicochemical data for **Tert-butyl 3-oxocyclobutylcarbamate** is presented in Table 1. It is important to note that while some experimental data is available, other values are computationally predicted and should be considered as estimates.

Property	Value	Source
Molecular Formula	C ₉ H ₁₅ NO ₃	PubChem[3]
Molecular Weight	185.22 g/mol	PubChem[3]
Melting Point	122-124 °C	Thermo Fisher Scientific[4]
Boiling Point	No experimental data available	
pKa	No experimental data available	
LogP (XLogP3)	0.4	PubChem (Computed)[3]
Aqueous Solubility	No experimental data available	
Topological Polar Surface Area	55.4 Å ²	PubChem (Computed)[3]

Experimental Protocols

This section details the experimental procedures for the synthesis, purification, and analysis of **Tert-butyl 3-oxocyclobutylcarbamate**. The protocols provided are based on established methods for similar compounds and can be adapted for specific laboratory conditions.

Synthesis

A plausible synthetic route to **Tert-butyl 3-oxocyclobutylcarbamate** involves the reaction of 3-aminocyclobutanone with di-tert-butyl dicarbonate (Boc₂O). The following is a generalized protocol.

Materials:

- 3-aminocyclobutanone hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N) or another suitable base
- Dichloromethane (CH₂Cl₂) or other appropriate solvent
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a stirred solution of 3-aminocyclobutanone hydrochloride in dichloromethane, add triethylamine at 0 °C to neutralize the hydrochloride salt and liberate the free amine.
- Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
- Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **Tert-butyl 3-oxocyclobutylcarbamate** can be purified by recrystallization or column chromatography.

2.2.1. Recrystallization

- Dissolve the crude product in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethyl acetate/hexanes mixture).[5]
- If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.[6]
- Hot filter the solution to remove any insoluble impurities or charcoal.[6]

- Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[7]
- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[6]

2.2.2. Column Chromatography

- Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **Tert-butyl 3-oxocyclobutylcarbamate**.

Analytical Characterization

The identity and purity of the synthesized **Tert-butyl 3-oxocyclobutylcarbamate** can be confirmed using various analytical techniques.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4 ppm), and protons on the cyclobutanone ring.[8] [9]
- ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the cyclobutyl ring.[8]

2.3.2. High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA).[10] Detection can be achieved using

a UV detector or a more universal detector like a charged aerosol detector (CAD) if the compound has a weak chromophore.

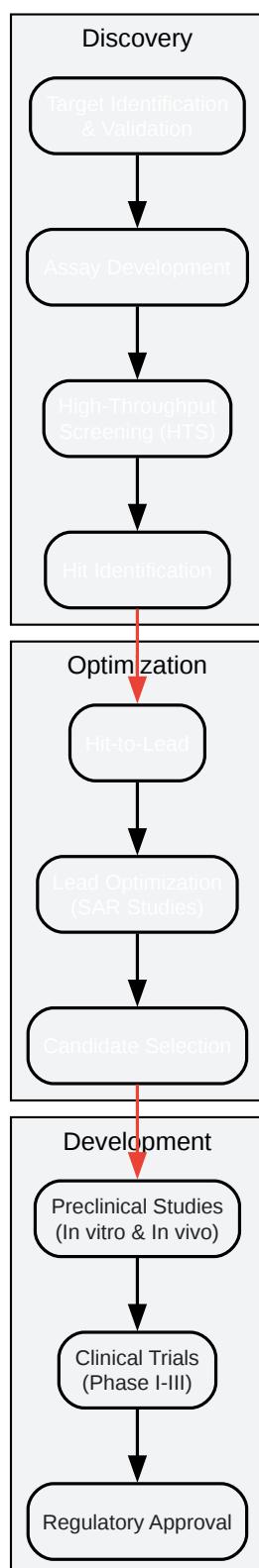
2.3.3. Mass Spectrometry (MS) The molecular weight of the compound can be confirmed by mass spectrometry. Techniques such as electrospray ionization (ESI) would be expected to show the protonated molecule $[M+H]^+$ or other adducts.[\[11\]](#)

Role in Drug Development and Relevant Signaling Pathways

Tert-butyl 3-oxocyclobutylcarbamate serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its utility has been noted in the preparation of 5-HT1-like receptor agonists and HCV NS4B inhibitors.

General Workflow for Small Molecule Drug Discovery

The development of new drugs is a complex, multi-stage process. The following diagram illustrates a generalized workflow for small molecule drug discovery, a process where intermediates like **Tert-butyl 3-oxocyclobutylcarbamate** play a crucial role in the "Lead Optimization" phase.

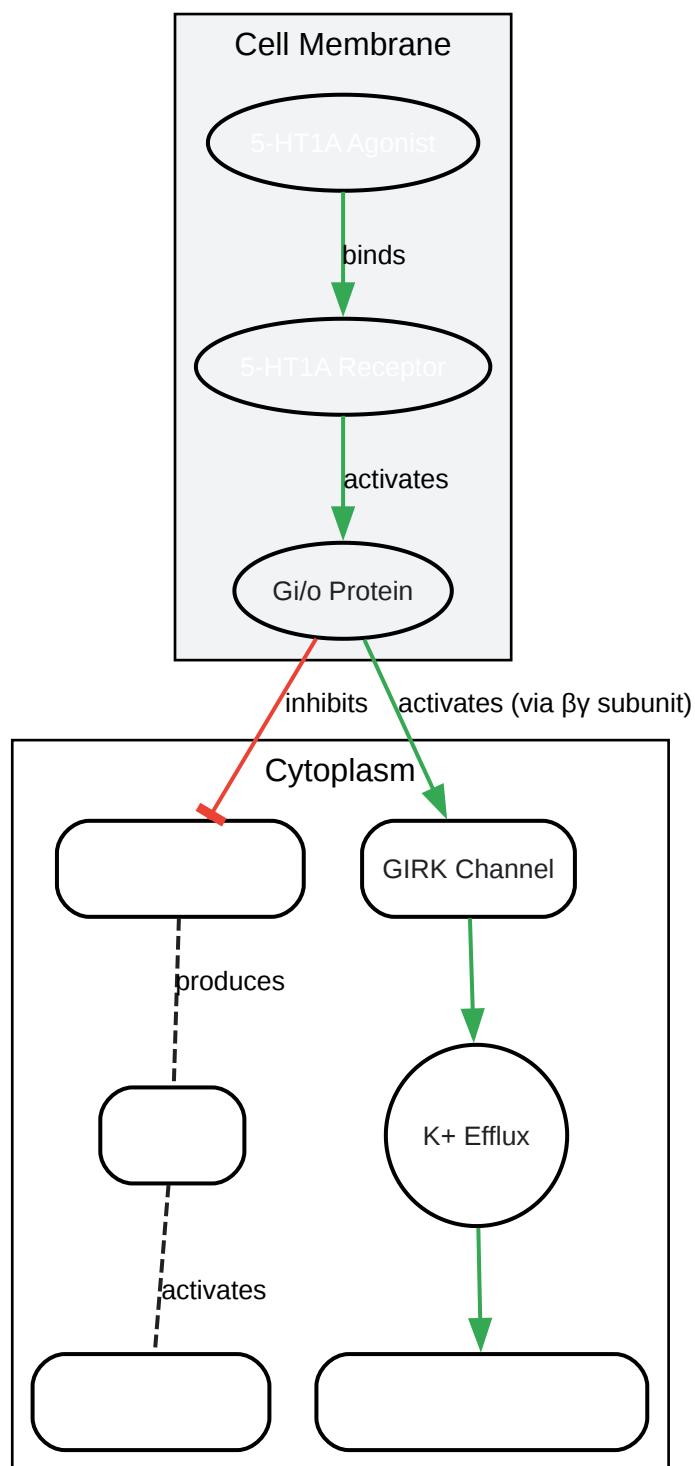


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A generalized workflow for small molecule drug discovery.

5-HT1A Receptor Signaling Pathway

Tert-butyl 3-oxocyclobutylcarbamate is a precursor for the synthesis of 5-HT1-like receptor agonists. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a significant target for drugs treating anxiety and depression.^[12] Agonist binding to the 5-HT1A receptor initiates a signaling cascade that ultimately modulates neuronal activity.



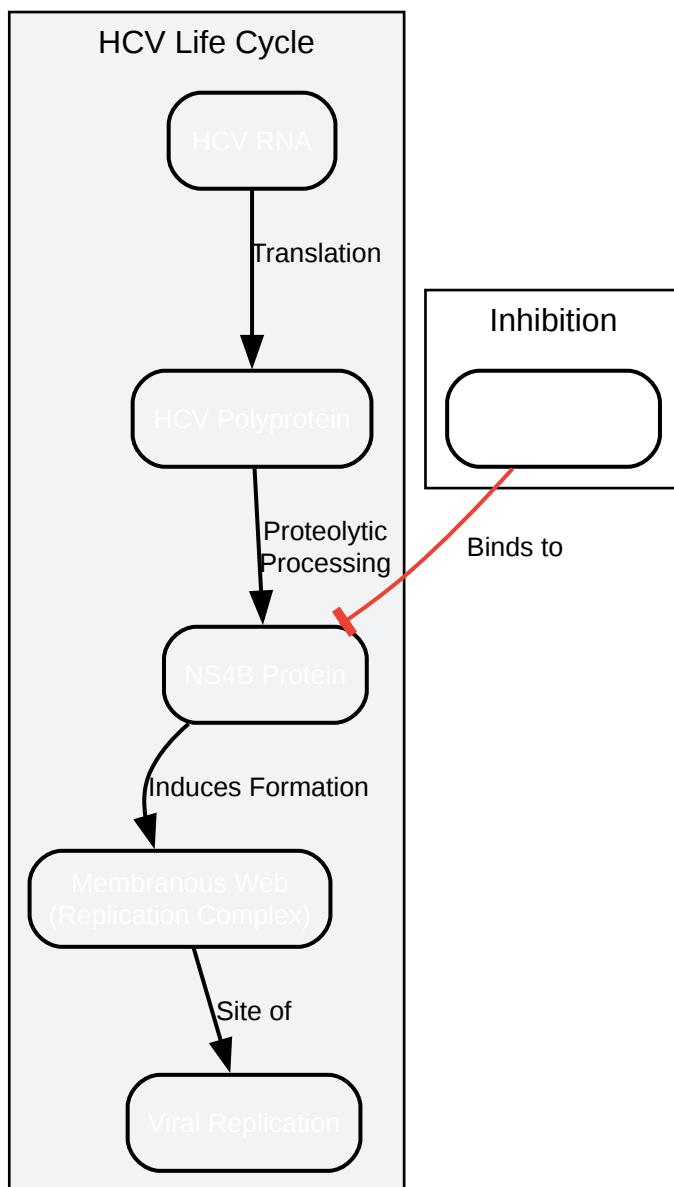
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Simplified 5-HT1A receptor signaling pathway.

Upon activation by an agonist, the 5-HT1A receptor activates the inhibitory G-protein (Gi/o).[13][14] This leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.[13][15] Additionally, the $\beta\gamma$ subunit of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuron, and a decrease in neuronal firing rate.[14]

HCV NS4B Inhibition

Tert-butyl 3-oxocyclobutylcarbamate is also utilized in the synthesis of inhibitors targeting the Hepatitis C Virus (HCV) non-structural protein 4B (NS4B).[14] NS4B is essential for HCV replication, as it induces the formation of a "membranous web" which serves as the site for the viral replication complex.[16][17] Inhibitors of NS4B can disrupt this process, thereby halting viral replication.



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Mechanism of HCV NS4B and its inhibition.

The HCV polyprotein is processed to yield several non-structural proteins, including NS4B.[18] NS4B then plays a critical role in rearranging host cell membranes to form the membranous web, which is the platform for HCV RNA replication.[19][20] Small molecule inhibitors that bind to NS4B can disrupt its function, preventing the formation of the replication complex and thereby inhibiting viral replication.[20]

Conclusion

Tert-butyl 3-oxocyclobutylcarbamate is a versatile synthetic intermediate with significant applications in drug discovery and development. Its physicochemical properties make it suitable for a range of chemical transformations, and its utility as a precursor to potent biological modulators, such as 5-HT1A receptor agonists and HCV NS4B inhibitors, highlights its importance in medicinal chemistry. The experimental protocols and pathway information provided in this guide offer a valuable resource for researchers working with this compound.

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